molecular formula C8H6BrN3S B1491751 6-(5-Bromothiophen-2-yl)pyrimidin-4-amine CAS No. 1368788-48-0

6-(5-Bromothiophen-2-yl)pyrimidin-4-amine

Cat. No.: B1491751
CAS No.: 1368788-48-0
M. Wt: 256.12 g/mol
InChI Key: GQYQWKVWINORIT-UHFFFAOYSA-N
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Description

“6-(5-Bromothiophen-2-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .


Synthesis Analysis

In a study, a series of new Schiff bases were synthesized by the condensation of 4-(5-bromothiophen-2-yl)-6-(4-methoxypheneyl) pyrimidin-2-amine with various aromatic aldehydes in the presence of glacial acetic acid in ethanol . The 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-amine was prepared by refluxing 1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, guanidine hydrochloride, and alkali in ethanol .


Molecular Structure Analysis

The molecular weight of “this compound” is 256.13 . The InChI code for this compound is 1S/C8H6BrN3S/c9-7-2-1-6 (13-7)5-3-4-11-8 (10)12-5/h1-4H, (H2,10,11,12) .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder .

Scientific Research Applications

Antiproliferative Applications

Synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were reported, indicating the structural, concentration, and time-dependent activation of antiproliferative activity against human breast cancer and mouse fibroblast nonmalignant cell lines. The study demonstrated that these compounds induced apoptotic cell death in treated cells, highlighting their potential in cancer therapy (Atapour-Mashhad et al., 2017).

Antibacterial and Antimicrobial Applications

Novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives were synthesized and exhibited potential antibacterial activity. Two of these derivatives were found to be moderately valuable in comparison with reference drugs, suggesting their application in combating bacterial infections (Afrough et al., 2019). Another study synthesized 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and evaluated their antibacterial and antifungal efficacy. Some of the synthesized compounds showed promising antibacterial and antifungal activities, indicating their potential use in antimicrobial therapies (Sharma et al., 2022).

Properties

IUPAC Name

6-(5-bromothiophen-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYQWKVWINORIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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